Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate
CAS No.:
Cat. No.: VC18275068
Molecular Formula: C12H22ClNO4
Molecular Weight: 279.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22ClNO4 |
|---|---|
| Molecular Weight | 279.76 g/mol |
| IUPAC Name | chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| Standard InChI | InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16) |
| Standard InChI Key | DIAFGSQCNAPFIH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, reflects its branched tert-butyl group and hexanoic acid backbone. Key structural attributes include:
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Boc Protection: The tert-butoxycarbonyl group shields the amine from undesired reactions, enabling selective modifications.
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Chloromethyl Ester: A reactive site for nucleophilic substitutions (e.g., with amines or thiols) to form advanced intermediates .
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Chirality: The asymmetric carbon at position 2 allows for (R)- and (S)-enantiomers, influencing biochemical interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂ClNO₄ | |
| Molecular Weight | 279.76 g/mol | |
| CAS Number | 150109-44-7 | |
| Boiling Point | Not documented | |
| Melting Point | 74–75°C (similar derivatives) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Boc Protection: Hexanoic acid derivatives react with tert-butyl chloroformate in the presence of triethylamine, forming the Boc-protected amine.
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Chloromethylation: The carboxylate is esterified using chloromethyl methyl ether under basic conditions .
Reaction Conditions:
Industrial Manufacturing
Continuous flow microreactors enhance scalability and safety by minimizing exothermic risks and improving mixing efficiency. Key steps include:
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Automated Purification: Chromatography or crystallization ensures >95% purity .
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Quality Control: HPLC and NMR validate structural integrity .
Chemical Reactivity and Applications
Nucleophilic Substitutions
The chloromethyl group undergoes displacement with:
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Amines: Forms secondary amides for peptide coupling.
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Hydroxides: Hydrolyzes to carboxylic acids under basic conditions.
Table 2: Common Reaction Pathways
| Reaction Type | Reagents | Products | Application |
|---|---|---|---|
| Substitution | Benzylamine | Boc-protected amide | Peptide synthesis |
| Hydrolysis | NaOH/H₂O | Hexanoic acid derivative | Drug metabolites |
| Deprotection | TFA/DCM | Free amine | Bioactive molecule synthesis |
Pharmaceutical Intermediates
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Peptide Synthesis: Serves as a building block for non-natural amino acids in anticancer peptides .
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Prodrug Design: The chloromethyl group facilitates covalent binding to targeting moieties .
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Boc-Lys(Boc)-OMe | HIV protease | 92 | |
| Chloromethyl Boc-Leucine derivative | MMP-9 | 150 |
Comparison with Structural Analogs
Chloromethyl 6-Boc-aminohexanoate ( ):
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Difference: Positional isomerism at the Boc group (C6 vs. C2).
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Reactivity: C2-substituted derivatives show faster amidation kinetics.
Methyl 2,6-Bis-Boc-aminohexanoate ( ):
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Application: Dual protection enables sequential deprotection for branched peptides.
Future Research Directions
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